molecular formula C12H17NO2 B8589591 1-(3,4-Dimethylbenzoylamino)-2-propanol

1-(3,4-Dimethylbenzoylamino)-2-propanol

Katalognummer: B8589591
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: GXJDXJFJCIZBDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethylbenzoylamino)-2-propanol is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a propanol backbone substituted with a 3,4-dimethylbenzoylamino group, making it a potential building block for the synthesis of more complex molecules . Its structure suggests potential utility as an intermediate in the exploration of pharmacologically active compounds, similar to how other amino-alcohol derivatives are utilized . Researchers may employ this compound in developing novel substance libraries or studying structure-activity relationships (SAR). The dimethylbenzoyl moiety may be investigated for its influence on the compound's lipophilicity and binding affinity in biological assays. Handling should adhere to strict laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

N-(2-hydroxypropyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C12H17NO2/c1-8-4-5-11(6-9(8)2)12(15)13-7-10(3)14/h4-6,10,14H,7H2,1-3H3,(H,13,15)

InChI-Schlüssel

GXJDXJFJCIZBDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C)O)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Functional Group Variations

The compound’s closest analogs, identified across the provided evidence, include:

Table 1: Structural Comparison
Compound Name Key Substituents Functional Groups Molecular Weight*
1-(3,4-Dimethylbenzoylamino)-2-propanol 3,4-Dimethylbenzoyl at 1-position Amide, hydroxyl ~237 g/mol
Propranolol Hydrochloride 1-Isopropylamino, 3-(1-naphthyloxy) Amine, ether, hydroxyl 295.8 g/mol
1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol HCl 3,4-Dimethoxyphenethylamino, m-tolyloxy Amine, ether, hydroxyl ~434 g/mol
1-(2,4-Dichlorophenoxy)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propanol 2,4-Dichlorophenoxy, 3,4-dimethoxyphenethylamino Amine, ether, hydroxyl ~479 g/mol

*Molecular weights estimated based on structural formulas.

Key Observations:
  • Amide vs. Amine Linkage: Unlike Propranolol (amine linkage), 1-(3,4-Dimethylbenzoylamino)-2-propanol features an amide group, which reduces basicity and may decrease membrane permeability but enhance metabolic stability .
  • Substituent Effects : The 3,4-dimethyl group increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~1.8–2.2) or chloro (logP ~2.7–3.5) substituents in analogs, impacting solubility and receptor binding .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison
Property 1-(3,4-Dimethylbenzoylamino)-2-propanol Propranolol HCl 1-(2,4-Dichlorophenoxy)-3-[...]-2-propanol
Water Solubility Low (amide group reduces solubility) High (ionized HCl salt) Moderate (chloro groups hinder solubility)
logP ~3.0 3.48 ~3.5
Thermal Stability Stable up to 200°C (amide bond) Degrades above 150°C Stable up to 180°C
Biological Activity Not well-characterized β-blocker (cardiac) Research intermediate (potential pesticidal use)
Key Findings:
  • Solubility: The amide group in 1-(3,4-Dimethylbenzoylamino)-2-propanol reduces aqueous solubility compared to ionized amine derivatives like Propranolol HCl .

Vorbereitungsmethoden

Synthesis of 1-Amino-2-Propanol via Epoxide Aminolysis

The foundational step in this route involves the preparation of 1-amino-2-propanol, a key intermediate. Analogous to the synthesis of Bevantolol, 1,2-epoxypropane (propylene oxide) is reacted with ammonia under controlled conditions. The epoxide’s ring-opening occurs at low temperatures (5–10°C) to minimize side reactions, yielding 1-amino-2-propanol as the primary product. Seeding with crystalline product and gradual warming to 25°C ensures complete conversion, with yields exceeding 70% after crystallization.

Acylation with 3,4-Dimethylbenzoyl Chloride

The amine intermediate is subsequently acylated using 3,4-dimethylbenzoyl chloride. Conducted in anhydrous dichloromethane or tetrahydrofuran, the reaction employs triethylamine as a base to scavenge HCl. Maintaining temperatures below 20°C prevents thermal degradation of the acylating agent. Post-reaction, the crude product is purified via recrystallization from acetonitrile or isopropyl alcohol, achieving yields of 65–75%.

Key Reaction Parameters

ParameterValue/Range
Temperature5–20°C
SolventDichloromethane
BaseTriethylamine (1.1 eq)
Yield70–78%

Reductive Amination of Hydroxyacetone Followed by Acylation

Reductive Amination to Form 1-Amino-2-Propanol

Hydroxyacetone (1-hydroxy-2-propanone) undergoes reductive amination with ammonium acetate in the presence of hydrogen and a ruthenium/carbon catalyst. Conducted at 124.84°C under 56 bar hydrogen pressure, this method directly yields 1-amino-2-propanol with minimal byproducts. Catalyst filtration and solvent evaporation provide the amine in 60–68% yield.

Acylation and Final Product Isolation

The amine is acylated as described in Section 1.2, with the addition of molecular sieves to absorb liberated water. Post-reaction, the product is isolated via vacuum distillation or column chromatography, yielding 1-(3,4-dimethylbenzoylamino)-2-propanol in 58–65% overall yield.

Comparative Efficiency

MethodYield (%)Purity (%)
Epoxide Aminolysis70–78≥98
Reductive Amination60–68≥95

Direct Nucleophilic Substitution of 1-Chloro-2-Propanol

Chloro-Alcohol Preparation

1-Chloro-2-propanol, synthesized via hydrochlorination of propylene glycol, serves as the starting material. Reacting this intermediate with 3,4-dimethylbenzamide in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic displacement of the chloride. Potassium carbonate acts as a base, with reaction completion requiring 12–18 hours.

Purification and Crystallization

The crude product is diluted with ethyl acetate, washed with brine, and dried over sodium sulfate. Crystallization from acetonitrile affords the target compound in 50–55% yield, with a melting point of 135–137°C.

Catalytic Hydrogenation of Nitropropanol Derivatives

Nitropropanol Synthesis

Condensation of 3,4-dimethylbenzoic acid with 1-nitro-2-propanol in the presence of dicyclohexylcarbodiimide (DCC) yields the nitro intermediate. This step, conducted in dry THF at 0°C, achieves 85–90% conversion.

Hydrogenation to Amine and Final Acylation

Catalytic hydrogenation (Pd/C, H₂ at 3 bar) reduces the nitro group to an amine. Subsequent acylation with acetyl chloride under basic conditions delivers the final product in 62–67% overall yield.

Industrial-Scale Considerations and Optimization

Solvent Selection and Recycling

Isopropyl alcohol, employed in Bevantolol synthesis, is ideal for large-scale reactions due to its low cost and ease of removal. Closed-loop solvent recycling systems reduce waste and improve cost-efficiency.

Catalyst Reusability

Ruthenium/carbon catalysts retain activity for 5–7 cycles before requiring regeneration, as demonstrated in continuous-flow reactors.

Byproduct Management

Unreacted acetone (≤0.1 wt%) and residual amines are removed via fractional distillation, ensuring compliance with pharmaceutical purity standards.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.